N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide
Description
N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide is a benzamide derivative featuring a 2,4'-bipyridinylmethyl substituent linked to the amide nitrogen and a tert-butyl group at the para position of the benzoyl ring.
Properties
IUPAC Name |
4-tert-butyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-22(2,3)19-6-4-18(5-7-19)21(26)25-15-16-8-13-24-20(14-16)17-9-11-23-12-10-17/h4-14H,15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZOJEDBOLMOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the benzamide group: The bipyridine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage. This step may require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the tert-butyl group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide depends on its specific application:
In coordination chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
In biological systems: May interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with tert-Butyl Benzamide Moieties
Several benzamide derivatives share the 4-(tert-butyl)benzamide core but differ in substituents on the amide nitrogen:
- 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide : This compound incorporates a methylcarbamothioyl group, enhancing metal-binding properties. Its iron(III) complex exhibited an IC50 of 111 µg/mL in cancer cell assays, suggesting improved pharmacological activity compared to the parent compound .
- 4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide: Synthesized via nickel-catalyzed reductive aminocarbonylation, this derivative highlights the role of halogen and methoxy substituents in modulating reactivity and bioavailability .
Key Insight : The tert-butyl group consistently improves compound stability, while nitrogen-linked substituents (e.g., carbamothioyl, heterocycles) dictate target specificity and potency.
Bipyridine-Containing Analogues
The 2,4'-bipyridinylmethyl group in the target compound is structurally analogous to biphenylmethyl or aromatic heterocycles in other benzamides:
- N-([1,1'-biphenyl]-4-ylmethyl)-4-boronobenzamide: This boronic acid derivative, used in tubulin-targeting cancer therapies, demonstrates that biphenyl groups enhance binding to hydrophobic enzyme pockets .
- N-(3-pyridinyl)-4-(trifluoromethyl)benzamide (GSK583) : A RIP2 kinase inhibitor, this compound underscores the importance of pyridine rings in mediating anti-inflammatory activity .
Substituted Phenyl Derivatives
Variations in the phenyl ring substituents significantly influence bioactivity:
- N-(2-nitrophenyl)-4-bromo-benzamide : The nitro and bromo groups in this compound stabilize crystal packing but may reduce solubility compared to tert-butyl derivatives .
- N-(2-aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide: Chloro and fluoro substituents in this anti-parasitic agent improve membrane permeability and target affinity .
Key Insight : Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to polar active sites, while bulky tert-butyl groups optimize pharmacokinetics.
Data Tables
Table 1: Comparative Analysis of Benzamide Derivatives
Research Findings
- Metal Complexation Enhances Activity : The iron(III) complex of 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide showed a 2.5-fold increase in cytotoxicity compared to the ligand alone, highlighting the role of metal coordination in drug design .
- Halogen Substitution Impacts Solubility : Chloro and bromo substituents in aryl benzamides improve target binding but reduce aqueous solubility, necessitating formulation optimizations .
- Hybrid Scaffolds for Multitarget Therapies : Compounds like 4-(tert-butyl)-N-(4-oxo-pyridopyrimidinyl)benzamide demonstrate the trend toward hybrid structures combining benzamide with heterocycles for dual therapeutic effects .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide is a synthetic organic compound classified as a bipyridine derivative. Its unique structure features a bipyridine moiety linked to a tert-butyl-substituted benzamide group, which imparts distinctive chemical and biological properties. This compound has garnered attention in various scientific fields, particularly for its potential biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. This interaction may involve:
- Coordination Chemistry : The bipyridine moiety can act as a ligand, forming stable complexes with metal ions, which can influence various biochemical pathways.
- Enzyme Interaction : The compound may modulate the activity of enzymes or receptors, although specific targets require further investigation.
Antitumor Activity
Recent studies have indicated that similar bipyridine derivatives exhibit significant antitumor properties. For instance, compounds related to bipyridine structures have shown selective cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, the following table summarizes findings from related compounds:
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A (related structure) | EKVX (lung cancer) | 1.7 | 21.5 | 25.9 |
| Compound B (related structure) | MDA-MB-435 (breast cancer) | 15.1 | 27.9 | 93.3 |
These results suggest that compounds with similar structural features may also exhibit potent antitumor activity, warranting further exploration of this compound in cancer research.
Antimicrobial Properties
Bipyridine derivatives are known for their antimicrobial properties. Studies have shown that certain analogs demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Haemophilus influenzae. The potential of this compound as an antimicrobial agent remains to be fully characterized but aligns with the observed activities of related compounds.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the anticancer effects of bipyridine derivatives where one compound demonstrated a GI50 value of 25.1 μM against human colon cancer cells, indicating significant cytotoxicity.
- Antimicrobial Assays : In vitro assays showed that related compounds inhibited bacterial DNA gyrase and topoisomerase IV, leading to effective antibacterial activity against multiple pathogens.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution profiles, suggesting potential for therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other bipyridine derivatives:
| Compound Type | Structure Features | Notable Activities |
|---|---|---|
| 2,2'-Bipyridine | Simple bipyridine | Coordination chemistry |
| 4,4'-Bipyridine | Similar structure | Catalysis |
| N-tert-Butylbenzamide | Lacks bipyridine moiety | Organic synthesis |
This compound stands out due to its combination of the bipyridine moiety and tert-butyl-substituted benzamide group, which may enhance its biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-(tert-butyl)benzoyl chloride with a bipyridine-derived amine under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or DMF. Yield optimization requires stepwise monitoring via thin-layer chromatography (TLC) and adjusting reaction time/temperature. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) enhances purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR, 1H/13C) confirms structural integrity, particularly the tert-butyl group (δ ~1.3 ppm) and bipyridine protons (δ 7.0–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Methodological Answer : Initial screens include:
- In vitro binding assays : Surface plasmon resonance (SPR) to test interactions with proteins (e.g., kinases) or nucleic acids.
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify anticancer potential.
- Solubility testing : Use DMSO stock solutions (≤10 mM) in PBS to avoid aggregation artifacts .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s interaction with biological targets, and how can these guide drug design?
- Methodological Answer : Molecular docking (AutoDock Vina, PyMOL) predicts binding to ATP-binding pockets (e.g., in kinases) via bipyridine coordination. Follow-up mutagenesis studies (e.g., alanine scanning) validate key residues. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, Kd) .
Q. How do structural modifications (e.g., substituent variations on the benzamide or bipyridine moieties) affect pharmacological activity?
- Methodological Answer :
- Bipyridine modifications : Replacing pyridyl groups with electron-withdrawing substituents (e.g., CF3) enhances metabolic stability but may reduce solubility.
- Benzamide substitutions : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may compromise blood-brain barrier penetration.
- SAR strategies : Parallel synthesis and high-throughput screening (HTS) identify lead compounds with balanced lipophilicity (LogP 2–4) .
Q. How can contradictory data on solubility and reactivity be resolved during formulation studies?
- Methodological Answer :
- Solubility conflicts : Use dynamic light scattering (DLS) to detect nanoaggregates. Adjust co-solvents (e.g., PEG-400) or employ cyclodextrin-based formulations.
- Reactivity issues : Stability studies (e.g., accelerated degradation at 40°C/75% RH) identify pH-sensitive bonds. Protect labile groups via prodrug strategies (e.g., ester masking) .
Q. What computational tools are recommended for predicting off-target effects or metabolic pathways?
- Methodological Answer :
- Off-target prediction : SwissTargetPrediction or SEAware databases cross-reference structural motifs with known targets.
- Metabolism : CypReact or MetaSite models predict cytochrome P450-mediated oxidation sites (e.g., tert-butyl demethylation). Validate with liver microsome assays .
Q. What strategies mitigate instability in aqueous buffers during long-term biochemical assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
